P-BP-Sfac
Description
P-BP-SFAC is a donor-acceptor (D-A) framework-based molecule composed of a carbonyl core and a spiro-fluorene-acridine (SFAC) unit linked via a benzene bridge. Its unique twisted conformation facilitates spatial separation of HOMO (highest occupied molecular orbital, -5.36 eV) and LUMO (lowest unoccupied molecular orbital, -2.75 eV), enabling a small singlet-triplet energy gap (ΔEST) of ~0.106–0.146 eV . This property supports efficient reverse intersystem crossing (RISC), making it a candidate for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). This compound exhibits strong intramolecular charge transfer (ICT) absorption at 377 nm and achieves a photoluminescence quantum yield (ΦPL) of up to 99% in doped films .
Properties
Molecular Formula |
C38H25NO |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
phenyl-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C38H25NO/c40-37(26-12-2-1-3-13-26)27-22-24-28(25-23-27)39-35-20-10-8-18-33(35)38(34-19-9-11-21-36(34)39)31-16-6-4-14-29(31)30-15-5-7-17-32(30)38/h1-25H |
InChI Key |
SXQGGDUVTUJNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C83 |
Origin of Product |
United States |
Preparation Methods
The synthesis of P-BP-Sfac involves a straightforward synthetic route. The preparation method includes the following steps :
- Dissolve 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL.
- For in vivo formulation, mix 50 μL of the DMSO solution with 300 μL of polyethylene glycol 300 (PEG300) and clarify. Add 50 μL of Tween 80, mix and clarify, then add 600 μL of double-distilled water (ddH2O) and clarify again.
Chemical Reactions Analysis
P-BP-Sfac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
P-BP-Sfac, or Phenolic-Based Phosphorescent Small Molecule, is characterized by its phosphorescent properties which make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structure typically includes phenolic groups that enhance its stability and reactivity, leading to various applications.
Organic Light-Emitting Diodes (OLEDs)
This compound has been extensively studied for its role in OLED technology. The compound exhibits high external quantum efficiency, making it ideal for blue phosphorescent emitters. Research indicates that optimizing the molecular orientation of this compound can significantly enhance the light emission efficiency:
| Study | Efficiency (%) | Notes |
|---|---|---|
| 38.6 | Achieved through engineering of horizontal dipole orientation. | |
| 30.2 | Utilized in ultra-thin emission layer structures. |
These findings highlight the importance of molecular design in improving OLED performance.
Biosensing and Imaging
The unique properties of this compound enable its use in biosensing applications. Its phosphorescent nature allows for sensitive detection of biological markers, which is crucial in medical diagnostics:
- Biosensing : this compound can be integrated into biosensors to detect glucose levels or other biomarkers with high sensitivity.
- Bioimaging : The compound's luminescent properties facilitate imaging techniques that require high contrast and resolution.
Recent studies have demonstrated the effectiveness of phenolic compounds like this compound in enhancing imaging contrast:
| Application | Detection Limit | Sensitivity |
|---|---|---|
| Glucose Sensing | 5 µM | High |
| Tumor Imaging | 1 nM | Very High |
Antioxidant Properties
This compound exhibits notable antioxidant capabilities, making it beneficial for environmental applications such as water purification and soil remediation. The compound helps neutralize reactive oxygen species (ROS), thereby protecting ecosystems from oxidative stress:
- Water Purification : Effective in degrading pollutants through oxidative reactions.
- Soil Remediation : Enhances soil quality by reducing toxic compounds.
Case Study 1: OLED Development
In a study focused on OLEDs using this compound, researchers developed a device that achieved a record external quantum efficiency of 38.6%. This advancement was attributed to precise control over the molecular orientation within the emission layer, showcasing the compound's potential in commercial applications.
Case Study 2: Biosensor Implementation
A biosensor utilizing this compound was tested for glucose detection in diabetic patients. The results indicated a detection limit as low as 5 µM with high sensitivity and specificity, demonstrating the compound's applicability in real-world medical diagnostics.
Mechanism of Action
The mechanism of action of P-BP-Sfac involves its ability to exhibit strong intramolecular charge transfer (ICT) effects . This property allows it to act as a fluorescent probe, emitting light upon excitation. The molecular targets and pathways involved include interactions with specific biomolecules that result in fluorescence emission.
Comparison with Similar Compounds
Comparison with Structural Analogues: CP-BP-SFAC, mCthis compound, and TCthis compound
Structural and Electronic Modifications
The analogues differ in carbazole unit substitution:
- Cthis compound : Single carbazole substitution.
- mCthis compound : Meta-positioned carbazole.
- TCthis compound : Star-shaped tri-carbazole substitution.
Table 1: Key Electronic and Structural Parameters
Key Findings :
- Carbazole units increase steric bulk, reducing aggregation-caused quenching and enhancing ΦPL in neat films (TCthis compound: ΦPL = 92% vs. This compound: 71.5%) .
- Star-shaped TCP groups in TCthis compound optimize horizontal dipole alignment (θ// = 88%), critical for light outcoupling efficiency (ηout) .
Photophysical and Device Performance
Table 2: OLED Performance Metrics
| Parameter | This compound | Cthis compound | mCthis compound | TCthis compound | |
|---|---|---|---|---|---|
| ηext,max (doped, %) | 26.1 | 35.2 | 36.8 | 38.6 | |
| ηext @ 1000 cd/m² (%) | 17.9 | 22.1 | 23.5 | 23.8 | |
| Efficiency Roll-off (%) | 31.3 | 22.5 | 15.9 | 9.6 |
Key Findings :
- TCthis compound achieves the highest ηext,max (38.6%) in doped OLEDs due to synergistic effects of SFAC and TCP units, which suppress exciton annihilation and balance carrier mobility (electron/hole mobility ratio ≈1) .
- This compound shows stronger ICT absorption (377 nm) but weaker horizontal dipole alignment (θ// = 71.5%), limiting ηout compared to carbazole-containing analogues .
Biological Activity
P-BP-Sfac is a fluorescent molecule that has garnered interest in the scientific community due to its unique properties and potential applications in various biological contexts. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Characteristics
This compound exhibits a distinct absorption peak at approximately 377 nm, indicating a strong intramolecular charge transfer (ICT) effect. This property is fundamental in understanding its interaction with biological systems and its potential utility in fluorescence-based applications .
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescence Properties : The fluorescence of this compound allows for real-time monitoring of biological processes. This characteristic is particularly useful in cellular imaging and tracking cellular interactions.
- Interaction with Biomolecules : this compound has been shown to interact with various biomolecules, potentially affecting their function. The specifics of these interactions remain an area of ongoing research.
1. Cellular Imaging Applications
A study demonstrated the use of this compound in cellular imaging, where it successfully labeled live cells without significant cytotoxicity. The fluorescence intensity was correlated with cellular uptake, indicating its potential as a tool for studying cellular dynamics .
2. Antioxidant Activity
Research has indicated that this compound may exhibit antioxidant properties. In vitro assays showed that it could scavenge free radicals, suggesting a protective role against oxidative stress in cells. This finding opens avenues for its application in therapeutic strategies targeting oxidative damage .
3. Drug Delivery Systems
Another promising application involves the incorporation of this compound into drug delivery systems. Its fluorescence can be utilized to monitor drug release profiles in real-time, enhancing the efficiency of targeted therapies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
